Cas no 68496-55-9 ((2-Aminoethyl)(methoxy)amine)

(2-Aminoethyl)(methoxy)amine 化学的及び物理的性質
名前と識別子
-
- 68496-55-9
- EN300-1073262
- (2-AMINOETHYL)(METHOXY)AMINE
- AKOS006361466
- (2-Aminoethyl)(methoxy)amine
-
- インチ: 1S/C3H10N2O/c1-6-5-3-2-4/h5H,2-4H2,1H3
- InChIKey: SSRISSQRWQEFEF-UHFFFAOYSA-N
- ほほえんだ: O(C)NCCN
計算された属性
- せいみつぶんしりょう: 90.079312947g/mol
- どういたいしつりょう: 90.079312947g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 6
- 回転可能化学結合数: 3
- 複雑さ: 24.8
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.1
- トポロジー分子極性表面積: 47.3Ų
(2-Aminoethyl)(methoxy)amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1073262-5g |
(2-aminoethyl)(methoxy)amine |
68496-55-9 | 95% | 5g |
$3065.0 | 2023-10-28 | |
Enamine | EN300-1073262-10.0g |
(2-aminoethyl)(methoxy)amine |
68496-55-9 | 10g |
$4545.0 | 2023-06-10 | ||
Enamine | EN300-1073262-0.05g |
(2-aminoethyl)(methoxy)amine |
68496-55-9 | 95% | 0.05g |
$888.0 | 2023-10-28 | |
Enamine | EN300-1073262-0.25g |
(2-aminoethyl)(methoxy)amine |
68496-55-9 | 95% | 0.25g |
$972.0 | 2023-10-28 | |
Enamine | EN300-1073262-0.5g |
(2-aminoethyl)(methoxy)amine |
68496-55-9 | 95% | 0.5g |
$1014.0 | 2023-10-28 | |
Enamine | EN300-1073262-2.5g |
(2-aminoethyl)(methoxy)amine |
68496-55-9 | 95% | 2.5g |
$2071.0 | 2023-10-28 | |
Enamine | EN300-1073262-5.0g |
(2-aminoethyl)(methoxy)amine |
68496-55-9 | 5g |
$3065.0 | 2023-06-10 | ||
Enamine | EN300-1073262-0.1g |
(2-aminoethyl)(methoxy)amine |
68496-55-9 | 95% | 0.1g |
$930.0 | 2023-10-28 | |
Enamine | EN300-1073262-10g |
(2-aminoethyl)(methoxy)amine |
68496-55-9 | 95% | 10g |
$4545.0 | 2023-10-28 | |
Enamine | EN300-1073262-1.0g |
(2-aminoethyl)(methoxy)amine |
68496-55-9 | 1g |
$1057.0 | 2023-06-10 |
(2-Aminoethyl)(methoxy)amine 関連文献
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
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Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
(2-Aminoethyl)(methoxy)amineに関する追加情報
Introduction to (2-Aminoethyl)(methoxy)amine (CAS No. 68496-55-9)
The compound (2-Aminoethyl)(methoxy)amine, also known by its CAS number 68496-55-9, is a versatile organic compound with significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound has garnered attention due to its unique chemical properties and potential for use in advanced chemical synthesis. Recent studies have highlighted its role in the development of novel drug delivery systems and bioactive molecules, underscoring its importance in modern chemistry.
(2-Aminoethyl)(methoxy)amine is characterized by its structure, which features an amino group attached to an ethyl chain and a methoxy group. This combination of functional groups imparts the compound with reactivity that makes it suitable for various chemical transformations. The molecule's ability to act as both a nucleophile and a base has been extensively explored in recent research, particularly in the context of peptide synthesis and the formation of bioconjugates.
Recent advancements in synthetic chemistry have led to innovative methods for the production of (2-Aminoethyl)(methoxy)amine. For instance, researchers have developed environmentally friendly synthesis pathways that minimize the use of hazardous reagents and reduce waste generation. These methods align with the growing emphasis on green chemistry principles, making the compound more accessible for large-scale applications.
In terms of applications, (2-Aminoethyl)(methoxy)amine has shown promise in the development of targeted drug delivery systems. Its ability to form stable conjugates with therapeutic agents enables precise targeting of disease sites, thereby enhancing treatment efficacy and reducing side effects. Additionally, this compound has been utilized in the synthesis of biodegradable polymers, which are increasingly sought after in biomedical engineering.
The pharmacological properties of (2-Aminoethyl)(methoxy)amine have also been a focal point of recent studies. Research indicates that the compound exhibits low toxicity when used at appropriate concentrations, making it a safe option for biomedical applications. Furthermore, its compatibility with biological systems has been leveraged in the design of novel vaccines and diagnostic agents.
From an environmental perspective, understanding the fate and transport of (2-Aminoethyl)(methoxy)amine in natural systems is crucial for ensuring sustainable use. Recent investigations have revealed that the compound undergoes rapid degradation under aerobic conditions, reducing its potential impact on ecosystems. These findings are particularly relevant for industries engaged in large-scale production or application of this compound.
In conclusion, (2-Aminoethyl)(methoxy)amine (CAS No. 68496-55-9) stands as a pivotal compound in contemporary chemical research and development. Its unique properties, coupled with advancements in synthesis and application techniques, position it as a key player in diverse scientific domains. As research continues to uncover new potentials for this compound, its role in shaping future innovations is expected to grow significantly.
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